molecular formula C9H9F2NO B3030480 (R)-5,8-Difluorochroman-4-amine CAS No. 911826-12-5

(R)-5,8-Difluorochroman-4-amine

Cat. No. B3030480
CAS RN: 911826-12-5
M. Wt: 185.17
InChI Key: ONHGXVMUVYBWQO-SSDOTTSWSA-N
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Description

(R)-5,8-Difluorochroman-4-amine, also known as Ro 64-0802, is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This compound has gained interest in the scientific community for its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

(R)-5,8-Difluorochroman-4-amine has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been investigated for its potential use in the treatment of obesity, diabetes, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

(R)-5,8-Difluorochroman-4-amine works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, (R)-5,8-Difluorochroman-4-amine increases the levels of anandamide in the body, which in turn activates the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain, inflammation, mood, and appetite.
Biochemical and Physiological Effects:
(R)-5,8-Difluorochroman-4-amine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain by increasing the levels of anandamide in the body. It has also been shown to have anxiolytic and antidepressant effects by modulating the endocannabinoid system. In addition, (R)-5,8-Difluorochroman-4-amine has been investigated for its potential use in the treatment of obesity and diabetes by regulating appetite and glucose metabolism.

Advantages and Limitations for Lab Experiments

(R)-5,8-Difluorochroman-4-amine has several advantages for lab experiments. It is a highly selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. It also has good pharmacokinetic properties, which allows for easy administration and measurement in animal models. However, (R)-5,8-Difluorochroman-4-amine has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.

Future Directions

There are several future directions for the study of (R)-5,8-Difluorochroman-4-amine. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its effects on other physiological processes such as sleep, memory, and immune function. In addition, there is a need to develop more potent and selective inhibitors of FAAH that can be used in clinical trials for the treatment of various diseases.
Conclusion:
(R)-5,8-Difluorochroman-4-amine is a selective inhibitor of FAAH that has gained interest in the scientific community for its potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves modulating the endocannabinoid system, which plays a crucial role in regulating various physiological processes. While it has several advantages for lab experiments, it also has limitations in terms of its solubility and stability. Further research is needed to fully understand the potential of (R)-5,8-Difluorochroman-4-amine in the treatment of various diseases.

properties

IUPAC Name

(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7H,3-4,12H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHGXVMUVYBWQO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(C=CC(=C2[C@@H]1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601214482
Record name (4R)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5,8-Difluorochroman-4-amine

CAS RN

911826-12-5
Record name (4R)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911826-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601214482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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